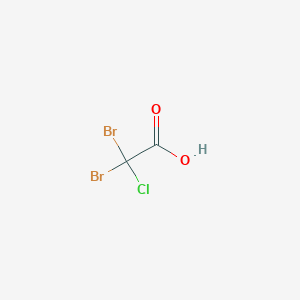
二溴氯乙酸
描述
Synthesis Analysis
The synthesis of related chloroacetic acids often involves chlorination of acetic acid derivatives under controlled conditions. For instance, chloroacetic acid can be synthesized using thionyl chloride as a catalyst, where chlorine and oxygen act as chlorinating agents, achieving high yields and purity (Qiu Lon, 2015)[https://consensus.app/papers/synthesis-acid-research-lon/4cb27e01c65c5cab8d470eee616681ca/?utm_source=chatgpt]. Although specific methods for dibromochloroacetic acid were not detailed, similar principles of halogenation are likely applicable, indicating a straightforward pathway through halogen substitution reactions.
Molecular Structure Analysis
The molecular structure of dibromochloroacetic acid, like its chloroacetic counterparts, features a carboxylic acid group attached to a methane carbon, which is further substituted with chlorine and bromine atoms. This structure significantly influences its chemical behavior and physical properties. Studies on similar compounds, such as trichloroacetic acid, reveal insights into the crystalline forms and hydrogen bonding typical of these acids (P. Jönsson & W. C. Hamilton, 1972)[https://consensus.app/papers/hydrogen-bond-studies-single-crystal-neutron-diffraction-jönsson/1319cfb21f435abcacf16556aae58cb2/?utm_source=chatgpt].
Chemical Reactions and Properties
Dibromochloroacetic acid undergoes decomposition to form corresponding trihalomethanes, a process that is critical in understanding its environmental impact, especially in drinking water (Xiangru Zhang & R. Minear, 2002)[https://consensus.app/papers/decomposition-acids-formation-corresponding-zhang/3f263f3cccb3538ea5322bc25f4fcd6b/?utm_source=chatgpt]. This decomposition, typically via a decarboxylation pathway, highlights the chemical reactivity of dibromochloroacetic acid under various conditions.
Physical Properties Analysis
The physical properties of dibromochloroacetic acid can be inferred from studies on related compounds. For example, monochloro-, dichloro-, and monobromoacetic acids have been prepared and analyzed to determine melting points, dielectric constants, specific heats, and heat of fusion (A. Glasgow & J. Timmermans, 2010)[https://consensus.app/papers/some-physical-properties-monochloro-dichloro-glasgow/3e976a6f1dd1521d811bcb7f6935cb68/?utm_source=chatgpt]. These properties are crucial for understanding the behavior of dibromochloroacetic acid in different states and conditions.
科研应用
1. 水处理中溴酸盐酸性卤代乙酸的影响
在含有水生腐殖质的水体进行氯化和氯胺化过程中会形成二溴氯乙酸。其形成受溴离子存在的影响。本研究合成了二溴氯乙酸的标准,以分析其在处理水中的分布,突出其在水处理过程中的重要性(Cowman & Singer, 1996)。
2. 代谢效应和潜在治疗应用
二溴氯乙酸及其类似物已被研究其代谢效应和潜在治疗应用。例如,二氯乙酸,一种结构类似的化合物,已被探讨用于治疗先天性乳酸中毒和其他代谢紊乱,表明了二溴氯乙酸研究的潜在领域(Stacpoole et al., 2008)。
3. 环境影响和毒性研究
二溴氯乙酸的环境影响和毒性一直是研究的课题,特别是其作为饮用水消毒副产物的作用。研究评估了其对DNA甲基化、糖原积累和动物模型中过氧化物酶体增生的影响,有助于我们了解其潜在的健康影响(Tao et al., 2004)。
4. 生物转化过程中的作用
研究还关注二溴氯乙酸的生物转化。例如,谷胱甘肽转移酶Zeta催化α-卤代酸如二溴氯乙酸的氧化,展示了其在代谢途径中的作用以及在疾病治疗或毒性方面的潜在影响(Tong et al., 1998)。
性质
IUPAC Name |
2,2-dibromo-2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZDDMGNCJJAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031151 | |
| Record name | Dibromochloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
| Record name | DIBROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dibromochloroacetic acid | |
CAS RN |
5278-95-5 | |
| Record name | Dibromochloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5278-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromochloroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005278955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromochloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromochloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOCHLOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMD03B602V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBROMOCHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。














![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)
